Heroin-CH2-acid

Beschreibung

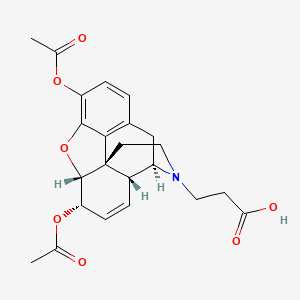

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H25NO7 |

|---|---|

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |

InChI |

InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1 |

InChI-Schlüssel |

CLAQKZWDSGTQAX-YRRUUWTKSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |

Kanonische SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |

Herkunft des Produkts |

United States |

Structural Elucidation and Analytical Characterization of Heroin Ch2 Acid

Chromatographic-Mass Spectrometric Analytical Methods for Heroin-CH2-acid

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of heroin and its associated compounds due to its high resolution and sensitivity. capes.gov.br However, the direct analysis of heroin and its polar metabolites, such as morphine and 6-monoacetylmorphine (6-MAM), can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. unodc.org To overcome these issues, derivatization is a crucial step to convert the polar functional groups (hydroxyl and amine groups) into less polar, more volatile, and more thermally stable derivatives. nyc.gov This process not only improves chromatographic peak shape and resolution but also enhances the sensitivity of detection. unodc.org

Several derivatization strategies are employed for the GC-MS analysis of heroin-related compounds. The most common approaches include silylation and acylation.

Silylation: Silylation involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. A variety of silylating agents are available, with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being widely used for the analysis of opiates. unodc.orgdshs-koeln.de The derivatization with these reagents results in the formation of TMS derivatives of morphine, 6-MAM, and other related alkaloids, which exhibit excellent chromatographic properties. dshs-koeln.descholasticahq.com For instance, the analysis of urine samples for heroin abuse often involves derivatization with MSTFA to form the TMS derivatives of 6-MAM and morphine, which are then analyzed by GC-MS operating in full scan or selected ion monitoring (SIM) mode for positive identification. scholasticahq.com

Acylation: Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) is another effective derivatization technique, particularly for the determination of 3-monoacetylmorphine (3-MAM) and for detecting minor impurities formed during heroin manufacture. unodc.org The resulting heptafluorobutyryl derivatives are highly electronegative, making them suitable for sensitive detection by electron capture detection (ECD) in addition to MS. unodc.org

The choice of derivatization reagent and reaction conditions is critical and depends on the specific analytes of interest and the sample matrix. For example, to prevent transacetylation between heroin and other compounds like morphine or paracetamol during analysis, silylation can be employed as a protective measure. unodc.org

The table below summarizes common derivatization reagents used in the GC-MS analysis of heroin and related compounds.

| Derivatization Reagent | Abbreviation | Target Analytes | Reference |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Morphine, 6-MAM, other opiate alkaloids | unodc.org, scholasticahq.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Morphine, 6-MAM, Codeine | dshs-koeln.de |

| Heptafluorobutyric anhydride | HFBA | 3-MAM, minor manufacturing impurities | unodc.org |

| N-methyl-t-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Morphine, 6-MAM, Codeine and other opiates | nyc.gov |

The resulting mass spectra of the derivatized compounds provide characteristic fragmentation patterns that are used for definitive identification. For example, the TMS derivatives of morphine and 6-MAM produce unique mass spectra that can be compared against reference libraries for confirmation. scholasticahq.comresearchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of illicit drugs and their impurities, offering high-resolution capabilities and rapid analysis times. capes.gov.br For heroin analysis, CE, particularly in the form of Micellar Electrokinetic Capillary Chromatography (MECC), provides an excellent alternative to chromatographic methods. capes.gov.br MECC utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution above its critical micelle concentration. capes.gov.br This creates a pseudostationary phase that allows for the separation of both charged and neutral compounds.

One of the key advantages of CE is its ability to resolve compounds that can be difficult to separate by GC, such as morphine and O6-acetylmorphine, without the need for derivatization. capes.gov.br A typical MECC system for heroin analysis might employ an aqueous run buffer containing sodium dodecyl sulfate, sodium phosphate, sodium borate, and an organic modifier like acetonitrile (B52724), within a fused silica (B1680970) capillary. capes.gov.br This setup can achieve complete separation of numerous opiates and common adulterants in under five minutes. capes.gov.br

The use of dynamically coated capillaries in CE has also been shown to be effective for the determination of heroin and its basic impurities and adulterants. unodc.org Non-aqueous capillary electrophoresis (NACE) is another modality that has been successfully applied to the determination of opium alkaloids in crude opium, demonstrating the versatility of CE in analyzing complex mixtures.

The table below presents typical electrophoretic conditions for the separation of heroin and related compounds using MECC.

| Parameter | Condition | Reference |

| Capillary | Fused silica, 27 cm x 50 µm | capes.gov.br |

| Buffer | 40 mmol sodium dodecyl sulfate, 8.5 mmol sodium phosphate, 8.5 mmol sodium borate, 15% acetonitrile | capes.gov.br |

| Separation Voltage | 30 kV | scielo.br |

| Temperature | 30°C | scielo.br |

| Injection | Pressure injection at 50 mbar for 10 s | scielo.br |

CE methods are validated for parameters such as linearity, precision, and accuracy to ensure their suitability for quantitative analysis in quality control and forensic laboratories. scielo.brcapes.gov.br The high efficiency and selectivity of CE make it a valuable tool for both the screening and quantification of heroin and its associated impurities. capes.gov.br

Impurity Profiling and Stability Assessment Methodologies for the Target Compound

Impurity profiling of seized drug samples is a critical task in forensic science, providing valuable intelligence on the manufacturing process, geographical origin, and potential links between different seizures. unodc.orgunodc.org The impurity profile of a heroin sample is a chemical signature that includes starting materials, by-products from the synthesis, and degradation products. conicet.gov.ar These impurities can arise from the natural source material (opium), the chemical reagents used in the acetylation of morphine, or subsequent degradation of the final product. unodc.orgconicet.gov.ar

Analytical techniques such as GC-MS and liquid chromatography (LC) are central to impurity profiling. mdpi.comannexpublishers.com These methods allow for the identification and quantification of major and minor components, including compounds like O3-monoacetylmorphine, O6-monoacetylmorphine, acetylcodeine, noscapine, and papaverine. mdpi.comgavinpublishers.com The relative ratios of these impurities can be used to compare samples and potentially classify them. unodc.org

Stability Assessment: The stability of heroin is a significant concern as it is susceptible to hydrolysis. unodc.orgunodc.org Heroin (diacetylmorphine) can degrade to 6-monoacetylmorphine (6-MAM) and subsequently to morphine. ojp.gov This degradation process is influenced by factors such as temperature, humidity, and the presence of acidic or basic impurities. unodc.orgojp.gov

Stability studies are essential to understand how the chemical profile of a sample may change over time, which is crucial for the long-term storage of forensic evidence. ojp.govnih.gov These studies typically involve storing samples under controlled conditions (e.g., varying temperature and humidity) and analyzing them at regular intervals. ojp.govresearchgate.net For example, studies have shown that the diacetylmorphine content in heroin samples can decrease significantly when stored at elevated temperatures. ojp.gov The presence of certain substances, like calcium carbonate, may contribute to the stability of the heroin, while acidic impurities can accelerate its decomposition. ojp.gov

The following table summarizes key findings from stability studies of heroin and related compounds.

| Compound | Storage Condition | Observation | Reference |

| Diacetylmorphine | 20°C | Content can drop by about 5% per year in high-concentration samples. | ojp.gov |

| Diacetylmorphine | 70°C | Tends to reduce diacetylmorphine to monoacetylmorphine and eventually to morphine. | ojp.gov |

| 6-Monoacetylmorphine | Blood at 4°C without preservative | Disappeared after 15 days. | nih.gov |

| 6-Monoacetylmorphine | Blood at -20°C with 1% NaF | Recovery of 47.1% after one year. | nih.gov |

| Morphine | Blood at -20°C with 1% NaF | Stable, with recoveries around 66.9% after one year. | nih.gov |

| Codeine | Blood under various conditions (4°C, -20°C, with/without NaF) | Stable, with recoveries higher than 90% after one year. | nih.gov |

Hypothetical Biotransformation Pathways of Heroin Ch2 Acid

Predicted Phase I Metabolic Reactions of the Carboxylic Acid Moiety

Phase I reactions introduce or expose functional groups, increasing the hydrophilicity of a compound and preparing it for Phase II conjugation. For Heroin-CH2-acid, key Phase I reactions would involve oxidative transformations of the N-carboxymethyl group and hydrolysis of the acetyl esters.

The N-carboxymethyl group (-N-CH2-COOH) is a potential target for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes . A principal pathway for N-alkyl carboxylic acids is oxidative decarboxylation, which proceeds via an α-hydroxylation mechanism.

The reaction is initiated by CYP450-catalyzed hydroxylation of the methylene (B1212753) carbon (the α-carbon) adjacent to both the nitrogen atom and the carboxyl group. This generates a highly unstable α-hydroxy-α-amino acid intermediate. This intermediate is predicted to spontaneously, or enzymatically, undergo decarboxylation (loss of CO2) to yield an iminium ion, which is subsequently hydrolyzed. The net result of this metabolic sequence is the cleavage of the carboxymethyl group, converting Heroin-CH2-acid into N-methylheroin and carbon dioxide . This N-dealkylation pathway effectively removes the carboxylic acid functional group, representing a significant metabolic transformation.

Heroin-CH2-acid possesses two ester bonds at the C3 and C6 positions, which are highly susceptible to hydrolysis by carboxylesterases (CEs) . This metabolic process is a hallmark of heroin metabolism and would be expected to be a primary and rapid pathway for Heroin-CH2-acid.

Step 1: C6-Deacetylation: Human carboxylesterase 2 (hCE2), predominantly found in the liver and intestines, exhibits high specificity for the 6-acetyl group of heroin and its analogues [16, 17]. Hydrolysis at this position would convert Heroin-CH2-acid into its principal initial metabolite, N-carboxymethyl-3-acetylmorphine.

Step 2: C3-Deacetylation: The 3-acetyl group is more resistant to hydrolysis but can be cleaved by human carboxylesterase 1 (hCE1), which is abundant in the liver . This reaction can occur on the parent compound to form N-carboxymethyl-6-acetylmorphine, or on the C6-deacetylated metabolite to form the fully deacetylated product, N-carboxymethylmorphine.

These hydrolytic steps occur in parallel with and in competition with other Phase I and Phase II reactions, generating a cascade of metabolites that retain the N-carboxymethyl moiety but differ in their degree of acetylation [13, 15].

Table 1: Predicted Phase I Metabolic Reactions of Heroin-CH2-acid

| Reaction Type | Target Functional Group | Key Enzymes | Predicted Metabolite(s) | Reference(s) |

|---|---|---|---|---|

| Oxidative Decarboxylation | N-CH2-COOH | Cytochrome P450 (CYP450) family | N-methylheroin + CO2 | |

| Ester Hydrolysis | C6-acetyl ester | Carboxylesterase 2 (hCE2) | N-carboxymethyl-3-acetylmorphine | , |

| Ester Hydrolysis | C3-acetyl ester | Carboxylesterase 1 (hCE1) | N-carboxymethyl-6-acetylmorphine, N-carboxymethylmorphine | , |

Predicted Phase II Metabolic Reactions: Conjugation Pathways for Carboxylic Acid Derivatives

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, greatly enhancing water solubility and facilitating excretion. The carboxylic acid group of Heroin-CH2-acid (and its deacetylated metabolites) is an ideal substrate for several major conjugation pathways.

Glucuronidation is a primary metabolic pathway for compounds containing a carboxylic acid moiety [15, 16]. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. The carboxyl group of Heroin-CH2-acid can form a 1-O-acyl glucuronide conjugate .

Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the formation of acyl glucuronides from xenobiotic carboxylic acids . The resulting acyl glucuronide of Heroin-CH2-acid would be a highly polar metabolite readily excreted in urine and/or bile. It is important to note that acyl glucuronides can be chemically reactive and may undergo intramolecular rearrangement or covalent binding to proteins, a property of significance in xenobiotic metabolism .

Sulfate (B86663) conjugation, or sulfation, is another important Phase II reaction catalyzed by sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor . While sulfation is a major pathway for phenolic and alcoholic hydroxyl groups, it is generally considered a minor pathway for carboxylic acids in humans [17, 18]. Nonetheless, the formation of a sulfate conjugate from the carboxylic acid group of Heroin-CH2-acid is theoretically possible, though it would likely represent a very small fraction of the metabolic clearance compared to glucuronidation and amino acid conjugation.

The conjugation of xenobiotic carboxylic acids with endogenous amino acids is a well-established metabolic pathway, particularly for arylacetic and aromatic acids . This process involves a two-step enzymatic reaction:

Activation: The carboxylic acid of Heroin-CH2-acid is first activated to a high-energy thioester intermediate by forming a conjugate with Coenzyme A (CoA). This reaction is catalyzed by a substrate-specific acyl-CoA synthetase (ligase) in an ATP-dependent manner.

Conjugation: The resulting Heroin-CH2-acid-CoA thioester then serves as a substrate for an acyl-CoA:amino acid N-acyltransferase. This enzyme transfers the Heroin-CH2-acid acyl group to the amino group of an amino acid, typically glycine (B1666218) or, to a lesser extent, glutamine in humans, forming a stable amide bond .

The resulting amino acid conjugate (e.g., N-(N-carboxymethylheroin)-glycine) is a polar, readily excretable metabolite. This pathway represents a significant alternative to glucuronidation for the elimination of carboxylic acid-containing xenobiotics.

Table 2: Predicted Phase II Conjugation Pathways for the Carboxylic Acid Moiety of Heroin-CH2-acid

| Conjugation Pathway | Enzyme Family | Endogenous Substrate/Cofactor | Resulting Conjugate Type | Relative Importance | Reference(s) |

|---|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Acyl Glucuronide | Major | , , |

| Amino Acid Conjugation | Acyl-CoA Synthetases; N-Acyltransferases | Coenzyme A, ATP, Glycine, Glutamine | Amino Acid Conjugate (Amide) | Major | |

| Sulfate Conjugation | Sulfotransferases (SULTs) | PAPS | Sulfate Ester (Acyl Sulfate) | Minor/Negligible | , , |

Theoretical Prediction of Potential Active and Inactive Metabolites of Heroin-CH2-acid

The biotransformation of the hypothetical compound Heroin-CH2-acid (N-carboxymethyl-diacetylmorphine) is predicted to follow several key metabolic pathways, primarily involving hydrolysis of the ester groups and modifications to the N-CH2-acid side chain. These pathways are extrapolated from the known metabolism of heroin (diacetylmorphine) and other N-substituted opioids. nih.govspringermedizin.de

Heroin itself is a prodrug that is rapidly metabolized into active compounds. drugbank.comous-research.no Its primary metabolic route involves sequential deacetylation. nih.govresearchgate.net The first step is the rapid hydrolysis of the 3-position acetyl group by carboxylesterases in the plasma, liver, and other tissues to form 6-monoacetylmorphine (6-MAM). nih.gov 6-MAM is then more slowly deacetylated at the 6-position to yield morphine. ous-research.noresearchgate.net Both 6-MAM and morphine are pharmacologically active opioid agonists. bmj.comnih.gov Morphine undergoes further Phase II metabolism, primarily glucuronidation, to form morphine-3-glucuronide (B1234276) (M3G), which is inactive, and morphine-6-glucuronide (B1233000) (M6G), which is a potent active metabolite. nih.govous-research.no

For Heroin-CH2-acid, similar hydrolytic pathways are expected. The presence of the N-carboxymethyl group is unlikely to prevent the deacetylation of the core morphinan (B1239233) structure. Therefore, a primary metabolic cascade would involve:

Deacetylation: Sequential hydrolysis of the two acetyl groups to produce N-carboxymethyl-6-monoacetylmorphine and subsequently N-carboxymethyl-morphine. Based on the known pharmacology of morphine analogs, these N-substituted metabolites are likely to retain activity at opioid receptors, although their potency and selectivity may differ from their parent compounds. acs.org

N-Dealkylation: While N-dealkylation is a common metabolic pathway for many opioids, the carboxymethyl group may be more resistant to this process than simpler alkyl groups. springermedizin.demdpi.com However, if it occurs, it could theoretically yield diacetylmorphine (heroin) and its subsequent metabolites (6-MAM, morphine, M3G, M6G).

Metabolism of the Side Chain: The carboxylic acid moiety of the N-CH2-COOH side chain makes the molecule more polar. This group could potentially undergo conjugation, for example, with glucuronic acid, leading to a more water-soluble and readily excretable metabolite, which would likely be inactive. nih.gov Additionally, oxidative decarboxylation of the side chain is a theoretical possibility, which could lead to N-methyl-diacetylmorphine.

Conjugation: The phenolic hydroxyl group at the 3-position, once exposed after deacetylation, is a prime site for Phase II conjugation reactions, mainly glucuronidation, similar to morphine. nih.gov This would lead to the formation of N-carboxymethyl-morphine-3-glucuronide, which is predicted to be an inactive metabolite.

Based on these theoretical pathways, the potential metabolites can be classified as active or inactive. Metabolites retaining the core morphinan structure with a free 6-hydroxyl group (or acetylated 6-position) are predicted to be active. In contrast, metabolites that are extensively conjugated (e.g., at the 3-position) or have had the morphinan ring system significantly altered are predicted to be inactive.

Interactive Data Table: Theoretical Metabolites of Heroin-CH2-acid

| Predicted Metabolite | Proposed Metabolic Pathway | Predicted Activity |

| N-carboxymethyl-6-monoacetylmorphine | Deacetylation at C-3 | Active |

| N-carboxymethyl-morphine | Deacetylation at C-3 and C-6 | Active |

| N-carboxymethyl-morphine-3-glucuronide | Deacetylation and Glucuronidation at C-3 | Inactive |

| N-carboxymethyl-morphine-6-glucuronide | Deacetylation and Glucuronidation at C-6 | Active |

| Diacetylmorphine (Heroin) | N-Dealkylation | Active |

| 6-Monoacetylmorphine (6-MAM) | N-Dealkylation and Deacetylation | Active |

| Morphine | N-Dealkylation and Deacetylation | Active |

| Morphine-3-glucuronide (M3G) | N-Dealkylation, Deacetylation, Glucuronidation | Inactive |

| Morphine-6-glucuronide (M6G) | N-Dealkylation, Deacetylation, Glucuronidation | Active |

In Vitro Metabolic Stability Assessment Methodologies Using Hepatic Microsomes or Hepatocytes (Excluding Clinical Outcomes)

In vitro metabolic stability assays are crucial tools in drug discovery to estimate the intrinsic clearance of a compound and predict its metabolic fate. nuvisan.combioivt.com These assays typically utilize liver subcellular fractions like microsomes or intact liver cells (hepatocytes). researchgate.net

Hepatic Microsomes: Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.com

Methodology: The standard microsomal stability assay involves incubating the test compound (Heroin-CH2-acid) with a suspension of pooled liver microsomes from humans or other species (e.g., rat, mouse, dog). nuvisan.combioivt.com The incubation mixture also contains a necessary cofactor, NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), to initiate the enzymatic reactions. The reaction is typically started by adding the cofactor and is carried out at 37°C in a shaking water bath. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile (B52724) or methanol, which also precipitates the microsomal proteins. researchgate.net After centrifugation, the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound. researchgate.net

Data Analysis: The disappearance of the parent compound over time is plotted, and from the slope of the natural logarithm of the percentage remaining versus time, the half-life (t½) is calculated. The in vitro intrinsic clearance (CLint) is then determined using the half-life and the protein concentration in the incubation. nuvisan.com

Hepatocytes: Hepatocytes are the primary cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. wuxiapptec.comnih.gov They are considered a more complete metabolic system compared to microsomes. nih.gov

Methodology: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium. nuvisan.com The assay is initiated by adding the test compound to the hepatocyte suspension. The incubations are maintained at 37°C, often with continuous gentle agitation to keep the cells in suspension. researchgate.net Similar to the microsomal assay, samples are collected at various time points, and the reaction is stopped, typically by adding a cold organic solvent. The concentration of the parent drug is then quantified by LC-MS/MS. nuvisan.com

Advantages over Microsomes: Hepatocyte assays can assess both Phase I and Phase II metabolism, as they contain the necessary enzymes and cofactors like UDP-glucuronic acid (UDPGA) for glucuronidation. bioivt.comresearchgate.net This provides a more comprehensive picture of a compound's metabolic clearance. nih.gov They also offer insights into the potential for hepatic uptake and transport processes, which can be rate-limiting for metabolism. nih.gov

Data Analysis: The calculation of half-life and intrinsic clearance from hepatocyte data follows the same principles as for microsomal assays. The resulting intrinsic clearance value from human hepatocytes can be used in various models, such as the "well-stirred" liver model, to predict human hepatic blood clearance. nuvisan.com

These in vitro methodologies allow for the ranking of compounds based on their metabolic stability early in the drug discovery process, helping to identify candidates with more favorable pharmacokinetic properties. bioivt.comresearchgate.net

Academic Research Applications and Future Directions for Opioid Carboxylic Acid Derivatives

Design of Novel Chemical Probes for Opioid Receptor Mapping and Imaging Research

The functionalization of opioid alkaloids with moieties suitable for labeling is a powerful strategy for studying opioid receptor biology. nih.gov Attaching a fluorophore, for instance, allows for the direct visualization of ligand-receptor binding and subsequent cellular events like receptor trafficking and internalization. nih.govnih.gov Derivatives like Heroin-CH2-acid are prime candidates for such modifications. The carboxylic acid group can be readily coupled to fluorescent dyes, photo-affinity labels, or radioligands using standard bioconjugation chemistry. nih.govacs.org

Fluorescent probes derived from opioids enable high-resolution imaging of receptor distribution and dynamics in living cells. researchgate.net For example, single-molecule microscopy can be used with highly selective fluorescent probes to investigate the localization and movement of individual opioid receptors at physiological densities, providing insights into receptor organization, such as the formation of dimers. nih.govacs.org Furthermore, photo-activatable or "caged" opioid derivatives can be synthesized, allowing for precise spatiotemporal control over receptor activation by light, which helps in studying the kinetics of receptor response. nih.gov These chemical tools are invaluable for dissecting the complex pharmacology of opioids far beyond what can be achieved with unlabeled compounds alone. nih.gov

Development of Analytical Reference Standards for Forensic and Toxicological Research

In forensic and toxicological analysis, the unambiguous identification and quantification of illicit substances and their metabolites are paramount. This requires the availability of high-purity, well-characterized certified reference materials (CRMs). researchgate.net Street heroin samples are notoriously impure, containing various alkaloids, acetylation byproducts, and cutting agents, which complicates analysis. wiley.comresearchgate.net Therefore, pure reference standards of heroin and its metabolites, such as 6-monoacetylmorphine (6-MAM) and morphine, are essential for calibrating analytical instrumentation and ensuring the accuracy and traceability of results. researchgate.netnih.gov

The development of CRMs for heroin and its derivatives is a rigorous process governed by international standards, involving material processing, homogeneity and stability assessments, and characterization to assign a certified purity value. researchgate.net Carboxylic acid derivatives of heroin could serve as stable, unique markers or internal standards in advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov The presence of a polar carboxylic acid group alters the chromatographic behavior of the molecule, potentially aiding in its separation from other metabolites and matrix components in biological samples. nih.govresearchgate.net Having such standards is crucial for improving the reliability of forensic evidence and harmonizing analytical methods across different laboratories. unodc.org

Advanced Structural Modifications of the Morphinan (B1239233) Core for Enhanced Research Utility

The morphinan skeleton, the core structure of morphine and heroin, has been a central focus of medicinal chemistry for decades. researchgate.netnih.gov Researchers have systematically modified nearly every position of this complex scaffold to understand structure-activity relationships (SAR) and to create new molecules with tailored pharmacological profiles. nih.govnih.gov These modifications are not only aimed at developing new therapeutics but also at creating research tools with specific properties, such as high receptor subtype selectivity or unique signaling characteristics (e.g., biased agonism). researchgate.netmdpi.com

Introducing a carboxymethylene group onto the heroin structure is one such advanced modification. Other key positions frequently altered include:

Position 3 (Phenolic Hydroxyl): Esterification or etherification at this position, as in heroin's acetate (B1210297) group, significantly impacts blood-brain barrier penetration.

Position 6 (Hydroxyl/Keto): Modifications at C6 are well-tolerated and can be used to attach linkers for probes without dramatically altering binding affinity. nih.govnottingham.ac.uk

Position 14 (Hydroxyl): Adding alkoxy groups at C14 has been shown to produce compounds with potent antinociceptive effects and potentially improved side-effect profiles. nih.gov

Position 17 (N-methyl group): Replacing the methyl group with larger substituents can dramatically alter a compound's activity, famously converting agonists into antagonists (e.g., naloxone, naltrexone). researchgate.net

These structural changes provide a library of compounds that help map the opioid receptor binding pocket and elucidate the molecular determinants of ligand efficacy and selectivity. researchgate.netnih.gov

| Position of Modification | Type of Modification | Impact on Properties / Research Utility | Reference |

|---|---|---|---|

| C-5 | Introduction of a methyl group | Can increase mu-opioid receptor (MOR) selectivity and antinociceptive potency. | nih.gov |

| C-6 | Conversion of hydroxyl to a carbonyl group or attachment of linkers | Creates ligands with diverse biological activities; a versatile site for attaching probes. | nih.gov |

| C-14 | Substitution of hydroxyl with an alkoxy group | Leads to novel opioids with potent analgesia and potentially fewer adverse effects. | nih.gov |

| N-17 | Replacement of the methyl group with other substituents (e.g., N-phenethyl) | Can dramatically alter receptor affinity, selectivity, and switch between agonist and antagonist activity. | researchgate.net |

Exploration of Bioconjugation Strategies for Heroin-CH2-acid in Biochemical Assays

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. A derivative like Heroin-CH2-acid is ideally suited for this purpose, as its carboxylic acid provides a reactive "handle" for covalent attachment to other molecules. acs.org This functional group can be activated and readily coupled to primary amines on proteins, such as lysine (B10760008) residues or an N-terminus, forming a stable amide bond.

This strategy is central to several research applications:

Immunoassay Development: To generate antibodies against heroin and its metabolites for diagnostic or forensic assays, small molecule haptens (like a heroin derivative) are conjugated to a large carrier protein (e.g., bovine serum albumin, BSA). The carboxylic acid group is the perfect attachment point for this conjugation. The resulting protein conjugate is then used to immunize an animal to produce specific antibodies. nih.gov

Affinity Chromatography: By immobilizing a heroin derivative onto a solid support (e.g., agarose (B213101) beads) via its carboxylic acid linker, researchers can create an affinity column. This tool can be used to isolate and purify opioid-binding proteins, including receptors, from complex biological mixtures.

Biochemical Probes: As mentioned previously, the carboxylic acid allows for conjugation to reporter molecules like biotin (B1667282) or fluorescent dyes, creating probes for use in a wide range of biochemical assays such as ELISAs, western blotting, and fluorescence microscopy. acs.org

The ability to conjugate opioid derivatives to other biological molecules opens up a vast array of experimental possibilities for probing the intricate mechanisms of the opioid system. nih.gov

Theoretical Insights into the Molecular Basis of Ligand Specificity and Efficacy for Acidic Opioid Analogues

The interaction between an opioid ligand and its receptor is a highly specific molecular recognition event. nih.gov Structural biology and computational modeling have provided detailed pictures of the opioid receptor binding pockets. escholarship.orgplos.org A key feature of this pocket is an aspartic acid residue (Asp147 in the µ-opioid receptor) that forms a crucial ionic bond with the protonated nitrogen atom present in almost all morphinan opioids. escholarship.orgplos.org

The introduction of a carboxylic acid group, as in Heroin-CH2-acid, adds another charged moiety to the ligand. At physiological pH, this group would be deprotonated, carrying a negative charge. This has several important theoretical implications for ligand-receptor interactions:

Altered Selectivity: The presence of a C-terminal carboxylate can create unfavorable electrostatic interactions with certain residues in one receptor subtype versus another. For example, studies on opioid peptides have shown that the presence of a negatively charged glutamate (B1630785) (E229) in the µ-opioid receptor can cause an adverse interaction with carboxylate-containing ligands, influencing selectivity. umich.edu An acidic derivative of heroin might therefore exhibit a different receptor selectivity profile compared to the parent compound.

Novel Binding Interactions: The carboxylate group could form new hydrogen bonds or ionic interactions with positively charged or polar amino acid residues within the binding pocket, potentially stabilizing a unique receptor conformation. elifesciences.org

Impact on Efficacy: The specific conformation a ligand stabilizes upon binding determines the downstream signaling cascade (G-protein vs. β-arrestin pathways). mdpi.com By engaging different residues, an acidic analogue could act as a biased agonist, preferentially activating one pathway over another. Understanding these interactions at a molecular level is crucial for the rational design of new opioid compounds with more desirable pharmacological properties. nih.govelifesciences.org

| Ligand Feature | Receptor Residue/Region | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| Protonated Amine (N-17) | Aspartic Acid (e.g., D147 in MOR) | Ionic Bond (Salt Bridge) | Primary anchor point for most morphinan opioids. | escholarship.orgplos.org |

| Phenolic Ring | Histidine (e.g., H297 in MOR) and other aromatic/hydrophobic residues | Hydrogen Bonding, Hydrophobic Interactions | Critical for high-affinity binding and recognition. | escholarship.orgplos.org |

| Carboxylate Group (in acidic analogues) | Positively charged (Lys, Arg) or polar residues in the binding pocket | Potential Ionic or Hydrogen Bonds | May alter receptor selectivity and stabilize unique active-state conformations. | umich.edu |

| Substituents on N-17 or C-6 | Extended binding pockets and extracellular loops | Steric and Hydrophobic Interactions | Influences receptor subtype selectivity (e.g., δ vs. μ) and functional activity (agonist vs. antagonist). | escholarship.orgumich.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.